3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline
Overview
Description
“3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 859027-13-7 . It has a molecular weight of 284.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 284.2 .Scientific Research Applications
Synthesis Methodologies and Applications
Continuous, Homogeneous Synthesis in Microreaction Systems : The compound 4-bromo-3-methylanisole, closely related to 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline, is utilized in synthesizing black fluorane dye, significant in thermal paper manufacturing. A study demonstrated a continuous homogeneous bromination technology in a modular microreaction system, showcasing a high-selective mono-bromination process with superior selectivity and minimal by-products compared to traditional industrial standards (Xie et al., 2020).
Modeling Type 3 Copper Proteins : Research involving dicopper(II) complexes with bromophenol-based ligands, which include a piperazine arm, aims to model the active site of type 3 copper proteins. These studies provide insights into the effect of a thioether group near the metal site on catecholase activity, contributing to understanding enzyme mimetics (Merkel et al., 2005).
Antimicrobial Applications : A molecule structurally related to this compound, demonstrated significant anti-Mycobacterium smegmatis activity in a study exploring the antimicrobial potential of eperezolid-like molecules. This underscores the relevance of such compounds in developing new antimicrobial agents (Yolal et al., 2012).
H1-Antihistaminic Agents : In the quest for new H1-antihistaminic agents, a compound featuring the 4-methylpiperazin-1-yl group showed significant in vivo activity in protecting guinea pigs from histamine-induced bronchospasm, highlighting its potential as a lead molecule for developing new classes of antihistamines (Alagarsamy & Parthiban, 2014).
Synthesis of Kinase Inhibitors : A novel synthetic approach involving the Eschenmoser coupling reaction facilitated the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This method, employing substituted 3-bromooxindoles and thiobenzanilides, underscores the chemical versatility and applicability of brominated compounds in synthesizing biologically active molecules (Marek et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compounds have been used to prepare 2-n-phenyl-4-n-phenyl-5-fluoropyrimidine derivatives, which have high inhibitory activity against fgfr4 . FGFR4, or Fibroblast Growth Factor Receptor 4, plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (such as fgfr4) and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets fgfr4, it could potentially influence the fibroblast growth factor (fgf) signaling pathway, which plays a vital role in cell growth, maturation, and division .
Result of Action
If it acts on fgfr4, it could potentially influence cell growth, maturation, and division .
Properties
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWNRNRQJPZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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